tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13442158
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) |
| Standard InChI Key | GQFGVYCTONXAEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure (IUPAC name: tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate) comprises three distinct regions (Figure 1):
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Piperidine core: A six-membered saturated ring with a secondary amine at the 4-position.
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Pyrimidine substituent: A 4-chloro-6-methylpyrimidin-2-yl group attached to the piperidine’s 1-position.
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Boc protecting group: A tert-butyl carbamate moiety at the piperidine’s 4-position nitrogen.
Molecular Formula: C₁₅H₂₃ClN₄O₂
Molecular Weight: 326.82 g/mol
CAS Number: 60137260 (PubChem).
Key Structural Features:
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The pyrimidine’s chloro and methyl groups enhance lipophilicity and influence electronic interactions.
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The Boc group stabilizes the amine during synthesis while allowing deprotection under acidic conditions.
Synthesis and Industrial Production
Industrial-Scale Production
Industrial methods prioritize yield and purity through:
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Continuous Flow Synthesis: Enhances reaction control and reduces byproducts.
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Batch Processing: Optimized for large-scale Boc protection using cost-effective reagents.
| Property | Value/Characteristics | Source |
|---|---|---|
| Solubility | Low aqueous solubility (lipophilic Boc group) | |
| Stability | Stable under basic conditions; Boc cleavage in acidic media | |
| NMR Trends | - Boc tert-butyl: δ ~1.36 ppm (singlet) | |
| - Piperidine protons: δ ~3.0–4.0 ppm | ||
| LCMS Data | [M+H]⁺ = 327.1 (theoretical) |
Applications in Medicinal Chemistry
Intermediate in PROTAC Synthesis
The Boc group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). For example:
Comparison with Structural Analogs
Key Insight: The 4-chloro-6-methylpyrimidine group optimizes steric and electronic interactions for target binding.
Future Directions
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Target Validation: Screen against NLRP3, PARP, and viral polymerases.
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Prodrug Development: Modify the Boc group for enhanced bioavailability.
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Structural Optimization: Explore fluoro or methoxy substitutions on the pyrimidine ring.
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